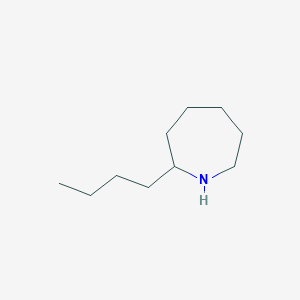
1-(4-Propylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium(II) acetate-catalyzed reactions or the Gabriel reaction, as seen in the synthesis of 2-(Phenylthio)ethanamine . The Gabriel reaction, in particular, is a method used to synthesize primary amines and has been shown to yield the intermediate of Bcl-2 inhibitor ABT-263 with an overall yield of about 61% .
Molecular Structure Analysis
The molecular structures of compounds similar to 1-(4-Propylphenyl)ethanamine have been optimized using various computational methods, such as Hartree-Fock and density functional theory (DFT) with different basis sets . The geometrical parameters obtained from these calculations are typically in agreement with experimental X-ray diffraction (XRD) data .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-(4-Propylphenyl)ethanamine. However, they do discuss the reactivity of similar molecules, particularly focusing on the electrophilic and nucleophilic regions identified through molecular electrostatic potential (MEP) studies . These regions indicate where chemical reactions are most likely to occur on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(4-Propylphenyl)ethanamine include their vibrational spectra, which have been analyzed both experimentally and theoretically . The HOMO-LUMO analysis is used to determine charge transfer within the molecules, which is crucial for understanding their reactivity . Additionally, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . The phase transition temperatures and thermodynamic parameters of related polyethers have also been studied, revealing trends based on the substituents present on the phenyl rings .
Applications De Recherche Scientifique
Ligand Synthesis and Complex Formation
1-(4-Propylphenyl)ethanamine has been utilized in the synthesis of chiral, conformationally mobile tripodal ligands. These ligands form pseudo C3-symmetric complexes with ZnII and CuII salts, which are significant in coordination chemistry. The spatial arrangement of these ligands in complexes is unique and influences their chiroptical properties (Canary et al., 1998).
Antiamoebic Activity
Compounds bearing N-substituted ethanamine, including those structurally related to 1-(4-Propylphenyl)ethanamine, have demonstrated antiamoebic activity. These compounds have shown effectiveness against Entamoeba histolytica, a significant causative agent of amoebiasis, and have been evaluated for their cytotoxicity (Zaidi et al., 2015).
Pharmaceutical Synthesis
1-(4-Propylphenyl)ethanamine derivatives are important in the synthesis of pharmaceuticals. For example, its derivatives have been used in the synthesis of Apremilast, a medication targeting phosphodiesterase 4 (PDE-4), which is significant in treating psoriasis (Shan et al., 2015).
Catalysis in Organic Chemistry
Derivatives of 1-(4-Propylphenyl)ethanamine have been employed in catalysis. Chiral (pyridyl)imine nickel(ii) complexes derived from related compounds have been studied for their kinetics and mechanisms in the transfer hydrogenation of ketones, a vital reaction in organic synthesis (Kumah et al., 2019).
Sensor Development
A novel macromolecule based on derivatives of 1-(4-Propylphenyl)ethanamine has been developed for the selective optical detection of mercury ions. This sensor demonstrates the potential of such derivatives in environmental monitoring and safety (Wanichacheva et al., 2009).
Material Science Applications
In material science, phosphinated dietheramines derived from 1-(4-Propylphenyl)ethanamine have been used in the development of soluble polyetherimides. These materials have significant applications in the development of high-performance polymers with thermal stability and flame retardancy (Lin et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-propylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHWCQQAOZVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396543 |
Source


|
| Record name | 1-(4-propylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylphenyl)ethanamine | |
CAS RN |
91339-01-4 |
Source


|
| Record name | 1-(4-propylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














